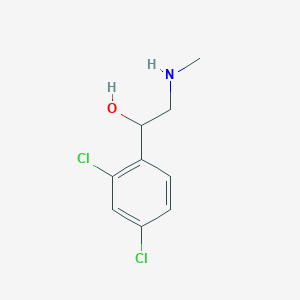
1-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol is an organic compound characterized by the presence of a dichlorophenyl group, a methylamino group, and an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol typically involves the reaction of 2,4-dichlorobenzaldehyde with methylamine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency, often employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Formation of 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(ethylamino)ethan-1-ol
- 1-(2,4-Dichlorophenyl)-2-(dimethylamino)ethan-1-ol
- 1-(2,4-Dichlorophenyl)-2-(propylamino)ethan-1-ol
Comparison: 1-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol is unique due to its specific substitution pattern and the presence of the methylamino group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methylamino group may enhance its binding affinity to certain receptors or enzymes, making it more potent in specific applications.
Biological Activity
1-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol, also known as 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol, is a compound with significant biological activity and applications in various fields, including medicinal chemistry and agriculture. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure:
- Molecular Formula: C8H9Cl2NO
- Molecular Weight: 206.07 g/mol
- IUPAC Name: 2-amino-1-(2,4-dichlorophenyl)ethanol
Synthesis Methods:
The compound can be synthesized through the hydrogenation of 1-(2,4-dichlorophenyl)ethanone using reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as methanol or ethanol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's amino and hydroxyl groups allow it to participate in various biochemical pathways:
- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, making it a candidate for drug development .
- Antimicrobial Activity: The compound exhibits antimicrobial properties against various pathogens, suggesting potential use in treating infections .
Antimicrobial Properties
Numerous studies have evaluated the antimicrobial activity of this compound. For instance:
- In a study assessing various derivatives for their antibacterial effects, this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with inhibition zones measuring up to 30 mm .
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 30 |
| Staphylococcus aureus | 28 |
Case Studies
-
Antifungal Applications:
- The compound has been utilized in the synthesis of antifungal agents like miconazole. Its structure allows it to act as a chiral intermediate in the formation of active pharmaceutical ingredients.
- Cardiovascular Effects:
Toxicity and Safety Profile
While the compound shows promising biological activities, it is essential to consider its safety profile:
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11Cl2NO/c1-12-5-9(13)7-3-2-6(10)4-8(7)11/h2-4,9,12-13H,5H2,1H3 |
InChI Key |
LLSWVASLYHARSF-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=C(C=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















